
KL1333
Vue d'ensemble
Description
KL1333 est une petite molécule organique disponible par voie orale qui agit comme un modulateur des niveaux de nicotinamide adénine dinucléotide (NAD). Elle s'est montrée prometteuse pour améliorer le métabolisme énergétique et la fonction mitochondriale, en particulier dans le contexte de maladies mitochondriales telles que l'encéphalomyopathie mitochondriale, l'acidose lactique et les épisodes de type AVC (MELAS) .
Applications De Recherche Scientifique
KL1333 has been extensively studied for its potential therapeutic applications in treating mitochondrial diseases. It has shown efficacy in improving mitochondrial function, increasing adenosine triphosphate (ATP) levels, and reducing lactate and reactive oxygen species (ROS) levels in cells derived from patients with MELAS . Additionally, this compound has been investigated for its potential to enhance mitochondrial biogenesis and function, making it a promising candidate for the treatment of various mitochondrial dysfunctions .
Mécanisme D'action
Target of Action
KL1333, also known as NA2ZOL5UGM, KL-1333, or 2-isopropyl-3H-naphtho[1,2-d]imidazole-4,5-dione, primarily targets NAD(P)H:quinone oxidoreductase 1 (NQO1) . NQO1 is a crucial enzyme involved in the cell’s energy metabolism .
Mode of Action
This compound is an orally available, small organic molecule that reacts with NQO1 as a substrate . This interaction results in increases in intracellular NAD+ levels via NADH oxidation . The elevated NAD+ levels then trigger the activation of SIRT1 and AMPK, subsequently activating PGC-1α .
Biochemical Pathways
The increase in NAD+ levels induced by this compound affects several biochemical pathways. The activation of SIRT1 and AMPK leads to the activation of PGC-1α . These changes have downstream effects on energy metabolism and mitochondrial function .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in both healthy volunteers and patients with primary mitochondrial diseases . The study confirmed single ascending dose (SAD) data from a prior Phase 1 study and showed, for the first time, multiple-ascending dose (MAD) data from healthy volunteers and multiple day dosing in patients . The study also included an analysis of the food effect and split dosing of this compound in healthy volunteers .
Result of Action
This compound has been shown to improve mitochondrial biogenesis and function . In MELAS fibroblasts, this compound increased ATP levels and decreased lactate and ROS levels . Additionally, mitochondrial functional analyses revealed that this compound increased mitochondrial mass, membrane potential, and oxidative capacity .
Safety and Hazards
Orientations Futures
Méthodes De Préparation
KL1333 est synthétisé par une série de réactions organiques impliquant des substrats et des catalyseurs spécifiques. La voie de synthèse exacte et les conditions de réaction sont propriétaires et n'ont pas été entièrement divulguées dans la littérature publique. On sait que this compound réagit avec la NAD(P)H : quinone oxydoréductase 1 (NQO1) en tant que substrat, ce qui entraîne une augmentation des niveaux intracellulaires de NAD par oxydation du NADH .
Analyse Des Réactions Chimiques
KL1333 subit plusieurs types de réactions chimiques, principalement impliquant l'oxydation. Il agit comme un substrat pour la NAD(P)H : quinone oxydoréductase 1, conduisant à l'oxydation du NADH en NAD . Cette réaction est cruciale pour son rôle dans la modulation du métabolisme énergétique cellulaire. Le principal produit formé à partir de cette réaction est le NAD, qui joue un rôle central dans la production et le métabolisme de l'énergie cellulaire.
Applications de la recherche scientifique
This compound a été largement étudié pour ses applications thérapeutiques potentielles dans le traitement des maladies mitochondriales. Elle a montré son efficacité pour améliorer la fonction mitochondriale, augmenter les niveaux d'adénosine triphosphate (ATP) et réduire les niveaux de lactate et d'espèces réactives de l'oxygène (ROS) dans les cellules provenant de patients atteints de MELAS . De plus, this compound a été étudié pour son potentiel à améliorer la biogenèse et la fonction mitochondriales, ce qui en fait un candidat prometteur pour le traitement de diverses dysfonctions mitochondriales .
Mécanisme d'action
This compound exerce ses effets en modulant les niveaux de NAD dans les cellules. Il réagit avec la NAD(P)H : quinone oxydoréductase 1, ce qui conduit à l'oxydation du NADH en NAD. Cette augmentation des niveaux de NAD déclenche l'activation de plusieurs voies de signalisation clés, notamment les voies SIRT1 et AMP-activated protein kinase (AMPK) . Ces voies activent ensuite le coactivateur 1-alpha du récepteur activé par les proliférateurs de peroxysomes gamma (PGC-1α), qui joue un rôle crucial dans la biogenèse et la fonction mitochondriales .
Comparaison Avec Des Composés Similaires
KL1333 est unique dans sa capacité à moduler les niveaux de NAD et à améliorer la fonction mitochondriale. Elle a été comparée à d'autres composés tels que l'idébenone et la coenzyme Q10 (CoQ10), qui ciblent également la fonction mitochondriale. this compound a montré une activité d'oxydation du NADH significativement plus élevée par rapport à ces composés, ce qui en fait un modulateur plus puissant du métabolisme énergétique cellulaire . Des composés similaires comprennent :
- Idébenone
- Coenzyme Q10 (CoQ10)
This compound se distingue par son efficacité plus élevée pour augmenter les niveaux de NAD et améliorer la fonction mitochondriale .
Propriétés
IUPAC Name |
2-propan-2-yl-3H-benzo[e]benzimidazole-4,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-7(2)14-15-10-8-5-3-4-6-9(8)12(17)13(18)11(10)16-14/h3-7H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFWITSBVLLDCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(N1)C(=O)C(=O)C3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1800405-30-4 | |
| Record name | KL-1333 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1800405304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | KL-1333 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NA2ZOL5UGM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does KL1333 interact with its target and what are the downstream effects?
A: this compound interacts with NAD(P)H:quinone oxidoreductase 1 (NQO1) as a substrate. [] This interaction leads to the oxidation of NADH, thereby increasing intracellular NAD+ levels. The elevation of NAD+ levels, in turn, activates SIRT1 and AMPK, which subsequently activate PGC-1α. [] This signaling cascade ultimately results in improved mitochondrial biogenesis and function. []
Q2: What is the evidence for this compound's efficacy in a disease model?
A: Research using fibroblasts derived from a patient with MELAS (Mitochondrial encephalomyopathy, lactic acidosis, and stroke-like episodes) demonstrated this compound’s potential. [] Specifically, this compound treatment led to:
- Increased ATP levels: Addressing the energy deficiency often observed in MELAS. []
- Decreased lactate levels: Indicating improved metabolic function. []
- Decreased ROS levels: Suggesting a reduction in oxidative stress. []
- Enhanced mitochondrial function: Including increased mitochondrial mass, membrane potential, and oxidative capacity. []
Q3: What are the next steps in this compound research?
A3: While promising in vitro results have been obtained, further research is crucial to fully elucidate this compound's therapeutic potential:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


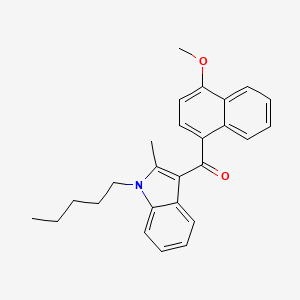
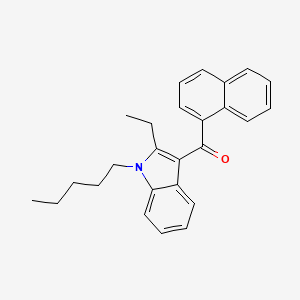
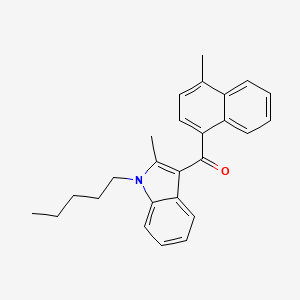
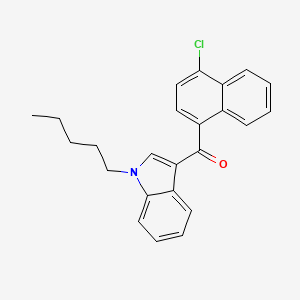
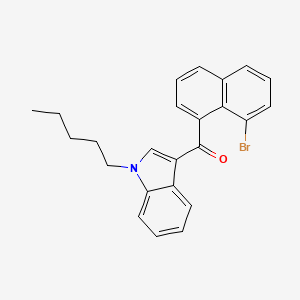

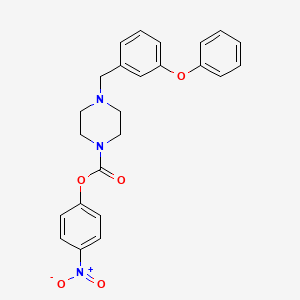
![[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]-(1,2,4-triazol-1-yl)methanone](/img/structure/B608287.png)
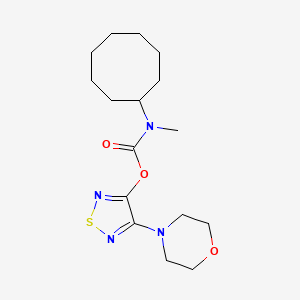

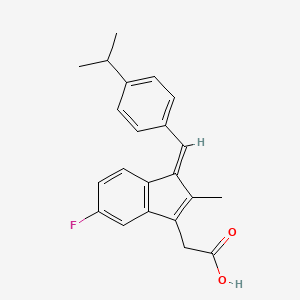
![N-[4-(6,7-dimethoxycinnolin-4-yl)oxyphenyl]-4-oxo-1-propan-2-ylquinoline-3-carboxamide](/img/structure/B608293.png)
